

In Vitro Characterization of MRS4833: A Technical Guide

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Compound of Interest		
Compound Name:	MRS4833	
Cat. No.:	B15569639	Get Quote

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Introduction

MRS4833 is a potent, selective, and competitive antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation and immune responses. This technical guide provides a comprehensive overview of the in vitro characterization of MRS4833, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Core Efficacy and Potency of MRS4833

The antagonist activity of **MRS4833** at the P2Y14 receptor has been quantified through various in vitro assays, demonstrating its high potency and selectivity. The key quantitative metrics are summarized in the table below.

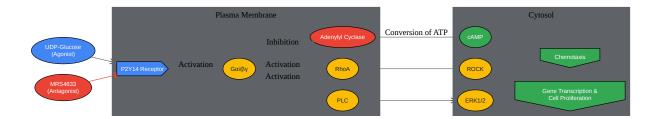


Parameter	Species	Value	Assay Type	Reference
IC50	Human (hP2Y14R)	5.92 nM	Functional Assay	[cite:]
IC50	Mouse (mP2Y14R)	4.8 nM	Functional Assay	[cite:]
pIC50	Human (hP2Y14R)	8.2	Functional Assay	[1]

P2Y14 Receptor Signaling Pathways

The P2Y14 receptor, the target of **MRS4833**, is primarily coupled to the Gai subunit of heterotrimeric G proteins. Activation of the P2Y14 receptor by its endogenous agonists, such as UDP-glucose, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Beyond the canonical Gαi pathway, P2Y14R activation has also been shown to stimulate other significant signaling pathways, including the activation of RhoA and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. These pathways are crucial in mediating cellular responses such as chemotaxis and cell proliferation.



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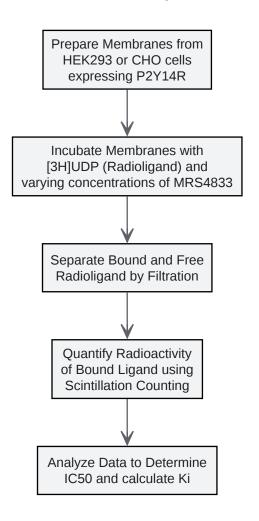
P2Y14 Receptor Signaling Pathways

Experimental Protocols

The in vitro characterization of **MRS4833** involves several key experimental assays to determine its antagonist affinity and functional effects. Below are detailed methodologies for these assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS4833 for the P2Y14 receptor by measuring its ability to compete with a radiolabeled ligand.



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Radioligand Binding Assay Workflow

Methodology:



- Cell Culture and Membrane Preparation:
 - Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor.[2]
 - Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
 - Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
 [3]

Binding Assay:

- In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]UDP), and varying concentrations of MRS4833.[4]
- To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled P2Y14R agonist or antagonist.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

Separation and Quantification:

- Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[3][5]
- Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
- Dry the filters and add a scintillation cocktail.
- Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Subtract the non-specific binding from the total binding to obtain specific binding.

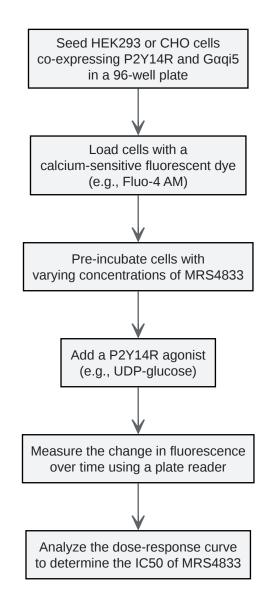


- Plot the specific binding as a function of the logarithm of the MRS4833 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Assay

This functional assay measures the ability of **MRS4833** to inhibit the increase in intracellular calcium triggered by a P2Y14 receptor agonist. Since P2Y14R is Gαi-coupled and does not directly mobilize calcium, this assay typically uses a cell line co-expressing the receptor and a promiscuous G-protein (e.g., Gαqi5) that couples to the calcium signaling pathway.[6][7]





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Calcium Mobilization Assay Workflow

Methodology:

- Cell Culture:
 - Culture HEK293 or CHO cells stably co-expressing the human P2Y14 receptor and a promiscuous G-protein like Gαqi5 in a suitable medium.[6]
 - Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.[8]



· Dye Loading:

- Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).[9]

Assay Procedure:

- Wash the cells to remove excess dye.
- Add varying concentrations of MRS4833 to the wells and pre-incubate for a short period.
- Place the plate in a fluorescent plate reader (e.g., FLIPR).
- Add a P2Y14 receptor agonist (e.g., UDP-glucose) at a concentration that elicits a submaximal response (e.g., EC80).
- Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.[1]

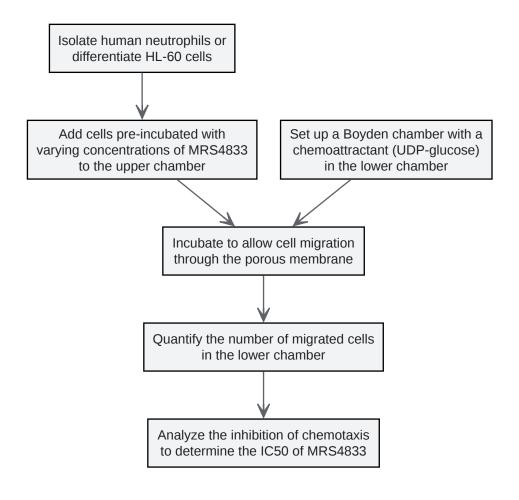
Data Analysis:

- Determine the peak fluorescence response for each well.
- Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
- Plot the normalized response as a function of the logarithm of the MRS4833 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the functional consequence of P2Y14 receptor antagonism by measuring the inhibition of agonist-induced cell migration.





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Chemotaxis Assay Workflow

Methodology:

- Cell Preparation:
 - Isolate primary human neutrophils from fresh blood or differentiate a human promyelocytic leukemia cell line (e.g., HL-60) into a neutrophil-like phenotype using a differentiating agent like DMSO.[10]
- Chemotaxis Assay Setup:
 - Use a Boyden chamber or a transwell insert system with a porous membrane (e.g., 5.0 μm pore size).[11]
 - Add a chemoattractant, such as UDP-glucose, to the lower chamber of the well.[12]



- In separate tubes, pre-incubate the prepared cells with varying concentrations of MRS4833 or a vehicle control.
- Add the cell suspension to the upper chamber (the transwell insert).
- Incubation and Quantification:
 - Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-2 hours).[10][11]
 - After incubation, remove the upper chamber.
 - Quantify the number of cells that have migrated to the lower chamber. This can be done
 by direct cell counting, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells
 and measuring the fluorescence, or by measuring ATP levels of the migrated cells.[11][12]
- Data Analysis:
 - Calculate the percentage of inhibition of cell migration for each concentration of MRS4833 compared to the vehicle control.
 - Plot the percentage of inhibition as a function of the logarithm of the MRS4833 concentration.
 - Fit the data to a dose-response curve to determine the IC50 value for the inhibition of chemotaxis.[12]

Conclusion

The in vitro characterization of **MRS4833** confirms its status as a highly potent and selective competitive antagonist of the P2Y14 receptor. The data obtained from radioligand binding, calcium mobilization, and chemotaxis assays provide a robust pharmacological profile for this compound. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the role of the P2Y14 receptor in health and disease and for the development of novel therapeutics targeting this receptor.



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